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Cat. No.: B1663744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting

behavioral pharmacology experiments with AZD2066, a selective negative allosteric modulator

(NAM) of the metabotropic glutamate receptor 5 (mGluR5). The protocols and data presented

are intended to facilitate research into the potential therapeutic applications of AZD2066,

particularly in the context of neuropsychiatric disorders such as major depressive disorder.

Introduction to AZD2066
AZD2066 is a potent, selective, and centrally nervous system (CNS) penetrant mGluR5

antagonist.[1] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating

excitatory glutamatergic neurotransmission. Dysregulation of the glutamate system has been

implicated in the pathophysiology of various CNS disorders, making mGluR5 a promising

therapeutic target.[2] Preclinical studies have suggested that mGluR5 antagonists possess

anxiolytic and antidepressant-like properties.[2][3] AZD2066 was advanced to Phase II clinical

trials for the treatment of major depressive disorder.[2]

Mechanism of Action and Signaling Pathway
AZD2066 acts as a negative allosteric modulator of mGluR5. This means it binds to a site on

the receptor that is distinct from the glutamate binding site and, in doing so, reduces the

receptor's response to glutamate. The primary signaling pathway activated by mGluR5 is the

Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By

negatively modulating mGluR5, AZD2066 attenuates these downstream signaling events.
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mGluR5 Signaling Pathway and AZD2066 Inhibition.

Experimental Protocols
The following protocols are designed to assess the behavioral effects of AZD2066 in rodent

models. These assays are relevant for evaluating its potential as an anxiolytic and

antidepressant agent.

Protocol 1: Drug Discrimination in Rats
This protocol is used to determine if a novel compound (in this case, AZD2066) produces

subjective effects similar to a known training drug. For mGluR5 antagonists, a common training

drug is another compound from the same class, such as MTEP or even AZD2066 itself.[1]

Objective: To assess the discriminative stimulus effects of AZD2066.

Animals: Male Sprague-Dawley rats (250-350g).
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Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet

dispenser.

Procedure:

Lever Press Training: Rats are first trained to press a lever for a food reward (e.g., 45 mg

sucrose pellets) on a fixed-ratio (FR) schedule.

Discrimination Training:

On training days, rats receive an intraperitoneal (i.p.) injection of either the training drug

(e.g., AZD9272, a related mGluR5 antagonist, at 1 mg/kg) or vehicle.

Following drug administration, pressing one lever (the "drug-appropriate" lever) is

reinforced with food.

Following vehicle administration, pressing the other lever (the "vehicle-appropriate" lever)

is reinforced.

Training sessions are typically 30 minutes long and continue until rats reliably select the

correct lever based on the injection they received (e.g., >80% correct responses for 5

consecutive days).

Substitution Testing:

Once discrimination is established, test sessions are conducted.

Different doses of AZD2066 are administered i.p. prior to the session.

During the test session, presses on either lever are recorded but not reinforced to assess

the animal's choice.

The percentage of responses on the drug-appropriate lever is measured. Full substitution

is indicated by a high percentage of responding on the drug-appropriate lever.
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Experimental Workflow for Drug Discrimination.

Protocol 2: Elevated Plus Maze (EPM) in Mice
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic

compounds typically increase the time spent in and the number of entries into the open arms of

the maze.

Objective: To evaluate the anxiolytic-like effects of AZD2066.

Animals: Male C57BL/6 mice (8-10 weeks old).
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Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms

enclosed by walls.

Procedure:

Habituation: Mice are habituated to the testing room for at least 30 minutes before the

experiment.

Drug Administration: Mice are administered AZD2066 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30

minutes prior to testing.

Testing:

Each mouse is placed in the center of the maze, facing an open arm.

The mouse is allowed to freely explore the maze for 5 minutes.

Behavior is recorded using an overhead video camera and tracking software.

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open

arms and the percentage of entries into the open arms. Total arm entries can be used as a

measure of general locomotor activity.

Protocol 3: Forced Swim Test (FST) in Rats
The FST is a common behavioral despair model used to screen for antidepressant-like activity.

Antidepressant compounds typically reduce the amount of time the animal spends immobile.

Objective: To assess the antidepressant-like effects of AZD2066.

Animals: Male Wistar rats (200-250g).

Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to

a depth of 30 cm.

Procedure:

Pre-test Session (Day 1):
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Rats are individually placed in the water cylinder for 15 minutes.

This initial exposure induces a state of behavioral despair in the subsequent test.

Drug Administration (Day 2):

24 hours after the pre-test, rats are administered AZD2066 (e.g., 2.5, 5, 10 mg/kg, i.p.) or

vehicle.

The drug is typically given at multiple time points before the test (e.g., 23.5, 5, and 1 hour)

to mimic a more chronic treatment regimen, though acute administration protocols are also

used.[3]

Test Session (Day 2):

Rats are placed back into the water cylinder for a 5-minute test session.

The session is recorded, and the duration of immobility (floating with only minor

movements to keep the head above water) is scored by a trained observer blind to the

treatment conditions.

Data Analysis: The primary measure is the total time spent immobile during the 5-minute

test. A decrease in immobility time is indicative of an antidepressant-like effect.

Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies with

AZD2066 and other relevant mGluR5 antagonists.

Table 1: Drug Discrimination Studies with mGluR5 Antagonists in Rats
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Compound Training Drug
Test Doses
(mg/kg, i.p.)

Outcome Reference

AZD2066
AZD9272 (1

mg/kg)
0.16 - 2.5

Full substitution

(ED₅₀ = 0.54

mg/kg)

[1]

MTEP
AZD9272 (1

mg/kg)
0.63 - 10

Full substitution

(ED₅₀ = 2.0

mg/kg)

[1]

Fenobam
AZD9272 (1

mg/kg)
2.5 - 40

Full substitution

(ED₅₀ = 11

mg/kg)

[1]

Table 2: Effects of mGluR5 Antagonists in the Forced Swim Test (Antidepressant-like Activity)

Note: Data for AZD2066 in the FST is not readily available in the public domain. The following

data for a related compound, MTEP, can be used to inform dose selection for AZD2066.

Compound Species
Doses (mg/kg,
i.p.)

Effect on
Immobility

Reference

MTEP Rat 1.25, 2.5, 5, 10

Decreased at

2.5, 5, and 10

mg/kg

[3]

MTEP Mouse 25 Decreased [3]

Table 3: Effects of mGluR5 Antagonists in Anxiety Models

Note: Specific data for AZD2066 in the EPM is not publicly available. Data from related mGluR5

antagonists are presented to guide experimental design.
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Compound Model Species
Doses
(mg/kg, i.p.)

Anxiolytic-
like Effect

Reference

MTEP
Elevated Plus

Maze
Rat 2.5, 5

No significant

effect
[4]

MPEP
Elevated Plus

Maze
Rat 1, 3, 10

No significant

effect
[4]

MTEP

Fear

Potentiated

Startle

Rat 2.5, 5
Significant

inhibition
[4]

MPEP
Geller-Seifter

Conflict
Rat 1, 3

Increased

punished

responding

[4]

Table 4: Clinical Study of AZD2066 in Major Depressive Disorder (Phase IIa)

Treatment
Group

N

Primary
Outcome
(Change from
baseline in
MADRS score
at Week 6)

Result vs.
Placebo

Reference

AZD2066 (18

mg/day)
40 -11.3

No significant

difference
[2]

Placebo 43 -11.0 N/A [2]

Duloxetine (60

mg/day)
48 -12.4

No significant

difference
[2]

MADRS: Montgomery-Åsberg Depression Rating Scale

Conclusion
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AZD2066 is a valuable research tool for investigating the role of the mGluR5 receptor in

various CNS functions and disorders. The protocols and data provided herein offer a solid

foundation for designing and interpreting behavioral pharmacology studies with this compound.

While preclinical data for mGluR5 antagonists are generally robust in models of depression and

anxiety, the translation to clinical efficacy remains a challenge, as highlighted by the Phase II

results for AZD2066. Future research should focus on optimizing dosing strategies and

exploring the potential of AZD2066 in other relevant behavioral paradigms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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